molecular formula C10H16N2O4 B2954283 2-(4-isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid CAS No. 1152513-72-8

2-(4-isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid

Cat. No.: B2954283
CAS No.: 1152513-72-8
M. Wt: 228.248
InChI Key: JMGICURVRSFJFQ-UHFFFAOYSA-N
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Description

2-(4-isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a synthetic organic compound with the molecular formula C10H16N2O4 and a molecular weight of 228.25 g/mol . This compound is characterized by the presence of an imidazolidinone ring substituted with isobutyl and methyl groups, and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid typically involves the reaction of appropriate imidazolidinone derivatives with acetic acid or its derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent product quality and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alcohols, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxidized imidazolidinone derivatives, reduced imidazolidinone derivatives, and substituted acetic acid derivatives .

Scientific Research Applications

2-(4-isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-[4-methyl-4-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-6(2)4-10(3)8(15)12(5-7(13)14)9(16)11-10/h6H,4-5H2,1-3H3,(H,11,16)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGICURVRSFJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(C(=O)N(C(=O)N1)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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